Cas no 86770-69-6 (Azido-PEG6-alcohol)

Azido-PEG6-alcohol structure
Azido-PEG6-alcohol structure
Product Name:Azido-PEG6-alcohol
CAS-Nr.:86770-69-6
MF:C12H25N3O6
MW:307.343403577805
MDL:MFCD22056309
CID:2085369
PubChem ID:57570866
Update Time:2025-06-13

Azido-PEG6-alcohol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Azidohexaethylene Glycol
    • Azido-PEG6-alcohol,N3-PEG6-OH
    • Azido-PEG6-alcohol
    • 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol (ACI)
    • 2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
    • 3,6,9,12,15-Pentaoxa-17-azidoheptadecan-1-ol
    • 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-azido-
    • 2[-2-(2-{2-[2-(2-hydroxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethyl azide
    • CS-0108905
    • N3-PEG6-OH
    • 86770-69-6
    • Azido-PEG6
    • 2-[2-(2-{2-[2-(2-Azido-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol
    • 17-azido-1-hydroxy-3,6,9,12,15-pentaoxaheptadecane
    • DTXSID901256405
    • 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol; 2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol; 3,6,9,12,15-Pentaoxa-17-azidoheptadecan-1-ol
    • DPRULTZUGLDCPZ-UHFFFAOYSA-N
    • azido-PEG6-OH
    • C70120
    • MFCD22056309
    • SCHEMBL13554631
    • BP-20602
    • LCZC3524
    • AKOS040741267
    • 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-ol
    • 1-azido-2,5,8,11,14-pentaoxahexadecan-16-ol
    • HY-130537
    • DA-50900
    • 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol, 20 wt% in toluene
    • 17-Azido-3,6,9,12,15-pentaoxa-1-heptadecanol
    • MDL: MFCD22056309
    • Inchi: 1S/C12H25N3O6/c13-15-14-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-16/h16H,1-12H2
    • InChI-Schlüssel: DPRULTZUGLDCPZ-UHFFFAOYSA-N
    • Lächelt: [N-]=[N+]=NCCOCCOCCOCCOCCOCCO

Berechnete Eigenschaften

  • Genaue Masse: 307.17433553 g/mol
  • Monoisotopenmasse: 307.17433553 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 21
  • Anzahl drehbarer Bindungen: 17
  • Komplexität: 251
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Molekulargewicht: 307.34
  • XLogP3: -0.3
  • Topologische Polaroberfläche: 80.7Ų

Azido-PEG6-alcohol Preismehr >>

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Azido-PEG6-alcohol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide
Referenz
Structural and Functional Glycosphingolipidomics by Glycoblotting with an Aminooxy-Functionalized Gold Nanoparticle
Nagahori, Noriko; et al, Biochemistry, 2009, 48(3), 583-594

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  2 h, 110 °C
Referenz
Identifying novel targets in renal cell carcinoma: Design and synthesis of affinity chromatography reagents
Bonnet, Muriel; et al, Bioorganic & Medicinal Chemistry, 2014, 22(2), 711-720

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Acetic acid ,  Water ;  1 h, 80 °C
Referenz
Direct Screening of Glycan Patterns from Human Sera: A Selective Glycoprotein Microarray Strategy
Tu, Hsiu-Chung; et al, ACS Applied Bio Materials, 2019, 2(3), 1286-1297

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt; 3 h, rt; pH 7
Referenz
Towards a Universal Method for the Stable and Clean Functionalization of Inert Perfluoropolymer Nanoparticles: exploiting Photopolymerizable Amphiphilic Diacetylenes
Morasso, Carlo; et al, Advanced Functional Materials, 2010, 20(22), 3932-3940

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  overnight, 80 °C; 80 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  pH 3, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Referenz
Synthesis of Branched Monodisperse Oligoethylene Glycols and 19F MRI-Traceable Biomaterials through Reductive Dimerization of Azides
Zhang, Jing; et al, Journal of Organic Chemistry, 2020, 85(10), 6778-6787

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
Referenz
Efficient and selective removal of chloroacetyl group promoted with tetra-n-butylammonium fluoride (TBAF)
Gu, Guofeng; et al, Carbohydrate Research, 2011, 346(17), 2801-2804

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Tosyl chloride ,  Pyridine Solvents: Tetrahydrofuran ;  2.5 h, rt
1.2 Reagents: Sodium azide Solvents: Ethanol ;  overnight, rt → reflux
Referenz
Unmasking Photolithography: A Versatile Way to Site-Selectively Pattern Gold Substrates
Hynes, Matthew J.; et al, Angewandte Chemie, 2012, 51(9), 2151-2154

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid Solvents: Water ;  rt; 16 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  26 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  6 h, rt
Referenz
A synthetic 2,3-diarylindole induces microtubule destabilization and G2/M cell cycle arrest in lung cancer cells
Thanaussavadate, Bongkotrat; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(1),

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  0 °C
1.3 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  2 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  12 h, rt
2.3 Reagents: Sulfuric acid Solvents: Water ;  1 h, pH 2 - 3, reflux
2.4 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Peptidic Monodisperse PEG "combs" with Fine-Tunable LCST and Multiple Imaging Modalities
Zhu, Junfei; et al, Biomacromolecules, 2019, 20(3), 1281-1287

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  12 h, rt
2.3 Reagents: Sulfuric acid Solvents: Water ;  1 h, reflux
2.4 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Amide bond-containing monodisperse polyethylene glycols beyond 10 000 Da
Wan, Zihong; et al, Organic & Biomolecular Chemistry, 2016, 14(33), 7912-7919

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ;  48 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  4 h, 110 °C
Referenz
Transient dormant monomer states for supramolecular polymers with low dispersity
Jalani, Krishnendu ; et al, Nature Communications, 2020, 11(1),

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  20 h, 60 °C
Referenz
Targeting G Protein-Coupled Receptors with Magnetic Carbon Nanotubes: The Case of the A3 Adenosine Receptor
Pineux, Florent; et al, ChemMedChem, 2020, 15(20), 1909-1920

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  16 h, 80 - 90 °C
Referenz
Direct pH measurements by using subcellular targeting of 5(and 6-)carboxyseminaphthorhodafluor in mammalian cells
Benink, Helene A.; et al, BioTechniques, 2009, 47(3), 769-774

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Acetonitrile ;  34 h, reflux; reflux → rt
Referenz
Highly soluble perylene diimide and oligomeric diimide dyes combining perylene and hexa(ethylene glycol) units: Synthesis, characterization, optical and electrochemical properties
Bodapati, Jagadeesh B.; et al, Dyes and Pigments, 2008, 79(3), 224-235

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  12 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  1 h, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Amide bond-containing monodisperse polyethylene glycols beyond 10 000 Da
Wan, Zihong; et al, Organic & Biomolecular Chemistry, 2016, 14(33), 7912-7919

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  12 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  1 h, pH 2 - 3, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Peptidic Monodisperse PEG "combs" with Fine-Tunable LCST and Multiple Imaging Modalities
Zhu, Junfei; et al, Biomacromolecules, 2019, 20(3), 1281-1287

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  15 h, 75 °C
Referenz
An easy access to asymmetrically substituted oligoethylene glycols from 18-crown-6
Abronina, Polina I.; et al, Tetrahedron Letters, 2013, 54(34), 4533-4535

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  overnight, 0 °C; 0 °C → rt
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  overnight, 60 °C
Referenz
Alternative Reagents for Methotrexate as Immobilizing Anchor Moieties in the Optimization of MASPIT: Synthesis and Biological Evaluation
De Clercq, Dries J. H.; et al, ChemBioChem, 2015, 16(5), 834-843

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Methanesulfonyl chloride ,  Potassium iodide ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  30 min, 0 °C; 24 h, 0 °C → rt
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  12 h, 65 °C
Referenz
Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery
Goswami, Lalit N.; et al, Organic & Biomolecular Chemistry, 2013, 11(7), 1116-1126

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Water ;  rt → 60 °C; overnight, 60 °C
Referenz
Click Chemistry in Mesoporous Materials: Functionalization of Porous Silicon Rugate Filters
Ciampi, Simone; et al, Langmuir, 2008, 24(11), 5888-5892

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  26 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  6 h, rt
Referenz
A synthetic 2,3-diarylindole induces microtubule destabilization and G2/M cell cycle arrest in lung cancer cells
Thanaussavadate, Bongkotrat; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(1),

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: 2-[2-[2-[2-[4-[(Methylamino)methyl]-1H-1,2,3-triazol-1-yl]ethoxy]ethoxy]ethoxy]e… Catalysts: Sodium ascorbate ,  Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Methanol ,  Water ;  4 h, rt
Referenz
Biofunctionalization of a "Clickable" Organic Layer Photochemically Grafted on Titanium Substrates
Li, Yan; et al, Langmuir, 2011, 27(8), 4848-4856

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, 0 °C; 3 h, 0 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 60 °C
Referenz
Towards potential nanoparticle contrast agents: synthesis of new functionalized PEG bisphosphonates
Kachbi-Khelfallah, Souad; et al, Beilstein Journal of Organic Chemistry, 2016, 12, 1366-1371

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt → -10 °C; 1 h, -10 °C; 20 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Water ;  rt → 60 °C; overnight, 60 °C
Referenz
Click Chemistry in Mesoporous Materials: Functionalization of Porous Silicon Rugate Filters
Ciampi, Simone; et al, Langmuir, 2008, 24(11), 5888-5892

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ;  3 d, 20 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  2 h, 110 °C
Referenz
Identifying novel targets in renal cell carcinoma: Design and synthesis of affinity chromatography reagents
Bonnet, Muriel; et al, Bioorganic & Medicinal Chemistry, 2014, 22(2), 711-720

Azido-PEG6-alcohol Raw materials

Azido-PEG6-alcohol Preparation Products

Azido-PEG6-alcohol Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:86770-69-6)Azido-PEG6-alcohol
Bestellnummer:A934195
Bestandsstatus:in Stock
Menge:1.0g/5.0g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 15:13
Preis ($):197.0/646.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:86770-69-6)Azido-PEG6-alcohol
A934195
Reinheit:99%/99%
Menge:1.0g/5.0g
Preis ($):197.0/646.0
Email